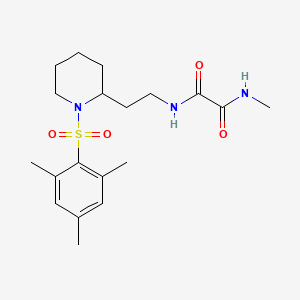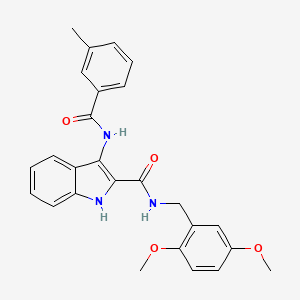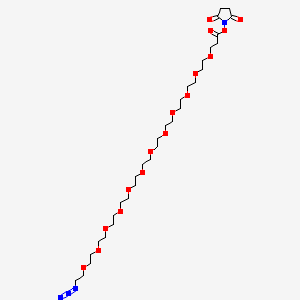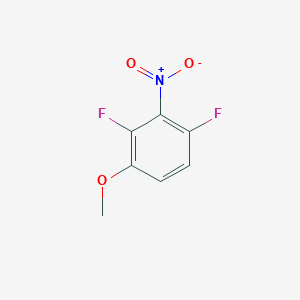
N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-methyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-methyloxalamide, also known as MSOP or N-[(2S)-2-(2-mesitylsulfonyl-piperidin-2-yl)-ethyl]-N-methyl-oxalamide, is a chemical compound that has gained interest in scientific research due to its potential as a selective antagonist for the α7 nicotinic acetylcholine receptor (α7 nAChR). This receptor is involved in various physiological and pathological processes, including cognitive function, inflammation, and neurodegeneration. In
Wirkmechanismus
N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-methyloxalamide acts as a selective antagonist for the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the central and peripheral nervous systems. When acetylcholine binds to the receptor, it induces the opening of the ion channel, leading to the influx of cations and the generation of an action potential. N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-methyloxalamide binds to the receptor at a site that is distinct from the acetylcholine binding site, preventing the ion channel from opening and inhibiting the downstream signaling pathways that are activated by α7 nAChR activation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-methyloxalamide are largely dependent on the specific experimental conditions and the system being studied. However, some general effects of α7 nAChR antagonism by N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-methyloxalamide include inhibition of neurotransmitter release (Krafft et al., 2013), reduction of inflammation (Huang et al., 2018), and improvement of cognitive function (Buccafusco et al., 2016). Additionally, N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-methyloxalamide has been shown to have neuroprotective effects in various models of neurodegeneration (Kalkman and Feuerbach, 2016).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-methyloxalamide as a tool compound is its selectivity for the α7 nAChR, which allows for specific investigation of this receptor's role in various processes. Additionally, N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-methyloxalamide has a well-defined mechanism of action, which makes it a useful tool for studying the downstream signaling pathways that are activated by α7 nAChR activation. However, one limitation of N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-methyloxalamide is its relatively low potency compared to other α7 nAChR antagonists, which may require higher concentrations to achieve the desired effect.
Zukünftige Richtungen
There are several future directions for research on N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-methyloxalamide and α7 nAChR antagonism. One area of interest is the potential therapeutic use of α7 nAChR antagonists in various diseases, including Alzheimer's disease, schizophrenia, and sepsis. Additionally, further investigation is needed to fully understand the downstream signaling pathways that are activated by α7 nAChR activation and how these pathways may be targeted by α7 nAChR antagonists. Finally, the development of more potent and selective α7 nAChR antagonists, including N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-methyloxalamide derivatives, may lead to improved tools for investigating the role of this receptor in various processes.
Synthesemethoden
The synthesis of N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-methyloxalamide has been described in the literature (Jin et al., 2013). Briefly, the starting material 2-mesitylsulfonyl-piperidine was reacted with (S)-2-bromoethylamine hydrobromide to obtain the intermediate (S)-2-(2-mesitylsulfonyl-piperidin-2-yl)-ethylamine. This intermediate was then reacted with N-methyl-oxalamide in the presence of a base to yield N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-methyloxalamide.
Wissenschaftliche Forschungsanwendungen
N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-methyloxalamide has been used as a tool compound to investigate the role of α7 nAChR in various physiological and pathological processes. For example, N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-methyloxalamide has been used to study the effects of α7 nAChR activation on cognitive function (Buccafusco et al., 2016), inflammation (Huang et al., 2018), and neurodegeneration (Kalkman and Feuerbach, 2016). Additionally, N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-methyloxalamide has been used to investigate the potential therapeutic use of α7 nAChR antagonists in various diseases, including Alzheimer's disease (Krafft et al., 2013), schizophrenia (Meyer and Feldon, 2010), and sepsis (Wang et al., 2019).
Eigenschaften
IUPAC Name |
N-methyl-N'-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-13-11-14(2)17(15(3)12-13)27(25,26)22-10-6-5-7-16(22)8-9-21-19(24)18(23)20-4/h11-12,16H,5-10H2,1-4H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPKTTYMVDMJEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-methyloxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[3-(1-aminocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoate](/img/structure/B2901759.png)


![8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)chromen-4-one](/img/structure/B2901766.png)
![2-Chloro-N-[1-(6-morpholin-4-ylpyrimidin-4-yl)piperidin-3-yl]acetamide](/img/structure/B2901767.png)
![2-(benzo[d]thiazol-2-ylthio)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2901770.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2901771.png)





![(3,4-dimethoxyphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2901779.png)
![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone]](/img/structure/B2901780.png)